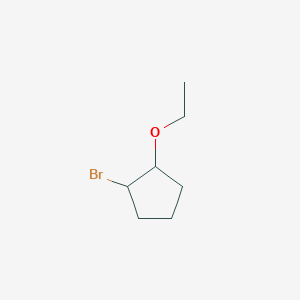

1-Bromo-2-ethoxycyclopentane

Description

Overview of Halogenated and Ether-Functionalized Cyclopentane (B165970) Systems

Cyclopentane rings bearing both a halogen atom and an ether group, such as 1-Bromo-2-ethoxycyclopentane, are versatile intermediates in organic synthesis. evitachem.com Halogenated ethers, in general, are a subclass of ethers where one or more hydrogen atoms have been replaced by a halogen. wikipedia.org The presence of the electronegative bromine atom in this compound induces a dipole moment and provides a reactive site for nucleophilic substitution and elimination reactions. The ethoxy group, an ether functional group, also influences the molecule's polarity and can participate in various chemical transformations.

The stereochemistry of these disubstituted cyclopentanes is a crucial aspect, with the substituents existing in either a cis or trans relationship to each other. In the cis isomer, the bromine and ethoxy groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical arrangement significantly impacts the molecule's physical properties and chemical reactivity.

Importance of Five-Membered Ring Scaffolds in Organic Synthesis and Mechanistic Studies

Five-membered ring systems, like cyclopentane, are fundamental building blocks in the synthesis of more complex molecules. mdpi.comresearchgate.netnih.gov They are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com The conformational flexibility of the cyclopentane ring, coupled with the ability to introduce various functional groups with stereochemical control, makes it a valuable scaffold for the construction of diverse molecular architectures. chemrxiv.orgthieme-connect.com

The study of reactions involving cyclopentane derivatives provides valuable insights into reaction mechanisms. acs.orgnih.govresearchgate.netresearchgate.net For instance, the stereochemical outcome of nucleophilic substitution or elimination reactions on a substituted cyclopentane can help elucidate the mechanistic pathway, such as whether a reaction proceeds via an SN2 or E2 mechanism. evitachem.com The development of new synthetic methods often utilizes cyclopentane derivatives as model substrates to understand the scope and limitations of a particular transformation. acs.orgnih.gov

Properties and Reactions of this compound

This compound is a halogenated ether with the chemical formula C₇H₁₃BrO. Its molecular structure consists of a five-membered cyclopentane ring substituted with a bromine atom at one carbon and an ethoxy group at an adjacent carbon.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO |

| CAS Number | 29840-07-1 |

| Molecular Weight | 193.08 g/mol |

Data sourced from Guidechem guidechem.com and PubChem nih.gov.

The presence of both a bromo and an ethoxy group makes this compound a useful intermediate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. evitachem.com It can also participate in elimination reactions to form cyclopentene (B43876) derivatives. evitachem.com

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with a source of bromine and ethanol (B145695). guidechem.com Another approach is the Williamson ether synthesis, where bromocyclopentanol is reacted with sodium ethoxide, or alternatively, reacting ethoxycyclopentanol with a brominating agent. brainly.com

Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-bromo-2-ethoxycyclopentane |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3 |

InChI Key |

ASSXLHILMGYRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1Br |

Origin of Product |

United States |

Synthetic Strategies for 1 Bromo 2 Ethoxycyclopentane

Direct Functionalization Methodologies for Cyclopentane (B165970) Core

Direct functionalization of a pre-existing cyclopentane ring represents a straightforward conceptual approach to 1-Bromo-2-ethoxycyclopentane. This typically involves the sequential introduction of the bromo and ethoxy substituents onto the saturated carbocyclic framework.

Nucleophilic Substitution Reactions for the Introduction of Alkoxy Groups

One common strategy for forming ether linkages is through nucleophilic substitution reactions. In the context of synthesizing this compound, this would involve the reaction of a cyclopentyl derivative with an ethoxide nucleophile.

The reactivity of halogenated cyclopentanes in nucleophilic substitution reactions is a critical factor. Bromocyclopentane (B41573), a secondary alkyl halide, can undergo both S(_N)2 and S(_N)1 reactions. The reaction of bromocyclopentane with sodium ethoxide in ethanol (B145695) can lead to the formation of ethoxycyclopentane (B15480495) via a nucleophilic substitution mechanism. brainly.comdoubtnut.com The ethoxide ion, a strong nucleophile, attacks the carbon atom bonded to the bromine, displacing the bromide ion. brainly.com However, competition from elimination reactions (E2) is significant, especially with a strong base like ethoxide, which can lead to the formation of cyclopentene (B43876). libretexts.org The choice of solvent and reaction conditions can influence the ratio of substitution to elimination products. chemicalforums.com For instance, aprotic solvents might favor the S(_N)2 pathway, while protic solvents can facilitate both S(_N)1 and E1 pathways. chemicalforums.com

The stereochemistry of the cyclopentane ring also plays a role. The puckered conformation of the cyclopentane ring can influence the accessibility of the electrophilic carbon for backside attack required for an S(_N)2 reaction. chemicalforums.com

Achieving the specific 1,2-disubstitution pattern of this compound via direct nucleophilic substitution on a cyclopentane core is challenging. Starting with bromocyclopentane and reacting it with ethoxide will yield ethoxycyclopentane, not the desired 1,2-disubstituted product. brainly.com To achieve the target molecule, one would need a starting material that already possesses a functional group at the adjacent carbon, which can either be the final bromo group or a precursor to it.

A potential, though less direct, route could involve the use of a di-substituted cyclopentane. For instance, starting with a 1,2-dihalocyclopentane and performing a selective nucleophilic substitution could be envisioned. However, controlling the regioselectivity of such a reaction would be a significant synthetic hurdle.

Electrophilic Addition to Cyclopentene Derivatives

A more common and regioselective approach to 1,2-disubstituted cyclopentanes involves electrophilic addition reactions to cyclopentene. This method takes advantage of the reactivity of the carbon-carbon double bond.

Halogenation Reactions Preceding Ether Formation

The addition of halogens, such as bromine (Br(_2)), to cyclopentene is a classic electrophilic addition reaction. pearson.comlibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a nucleophile. pearson.comlumenlearning.com This intermediate is key to the stereochemical outcome of the reaction, typically resulting in trans addition of the two bromine atoms. libretexts.orglumenlearning.com When bromine is added to cyclopentene in an inert solvent like carbon tetrachloride, the product is trans-1,2-dibromocyclopentane. quora.com

Addition of Alcohols across Double Bonds

To synthesize this compound directly from cyclopentene, a mixed addition reaction can be performed. This is achieved by reacting cyclopentene with bromine in the presence of ethanol. quora.com In this scenario, both bromide ions and ethanol molecules can act as nucleophiles to open the bromonium ion intermediate.

The mechanism involves the initial electrophilic attack of bromine on the cyclopentene double bond to form the cyclic bromonium ion. pearson.com Subsequently, the ethanol molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. rutgers.edu This attack is generally regioselective, following Markovnikov's rule in cases of unsymmetrical alkenes, where the nucleophile adds to the more substituted carbon. unizin.org In the case of the symmetrical bromonium ion from cyclopentene, the attack of ethanol leads to the formation of an oxonium ion, which then deprotonates to yield the final product, this compound. The reaction of cyclopentene with N-bromosuccinimide (NBS) in the presence of an alcohol can also be used to achieve this transformation.

The stereochemistry of this reaction is typically anti, meaning the bromo and ethoxy groups are on opposite faces of the cyclopentane ring, due to the nature of the bromonium ion intermediate and the subsequent backside attack by the alcohol. lumenlearning.com

| Reactants | Reagents | Product(s) | Reaction Type |

| Cyclopentane | Br(_2), heat | Bromocyclopentane | Free Radical Halogenation |

| Bromocyclopentane | NaOCH(_2)CH(_3), CH(_3)CH(_2)OH | Ethoxycyclopentane, Cyclopentene | Nucleophilic Substitution (S(_N)) and Elimination (E2) brainly.comlibretexts.org |

| Cyclopentene | Br(_2), CCl(_4) | trans-1,2-Dibromocyclopentane | Electrophilic Addition quora.com |

| Cyclopentene | Br(_2), CH(_3)CH(_2)OH | This compound | Electrophilic Addition quora.com |

| Cyclopentene | NBS, CH(_3)CH(_2)OH | This compound | Electrophilic Addition |

Transformations from Related Precursors

The synthesis of this compound is frequently accomplished by leveraging more readily available cyclopentane derivatives. These strategies involve the introduction of either the bromine atom or the ethoxy group onto a precursor that already contains the other desired functionality or a group that can be converted into it.

Bromination of Ethoxycyclopentanes

One potential, though less common, route involves the direct bromination of ethoxycyclopentane. This transformation would typically proceed through a free-radical substitution mechanism. Using a radical initiator and a brominating agent such as N-Bromosuccinimide (NBS), a hydrogen atom on the cyclopentane ring is replaced by a bromine atom. However, this method generally lacks high selectivity, potentially yielding a mixture of constitutional isomers, including 1-bromo-1-ethoxycyclopentane and other positional isomers, in addition to the desired this compound. The precise distribution of these products would depend heavily on the reaction conditions and the relative stability of the radical intermediates.

Etherification of Bromocyclopentanes

A more controlled and widely applicable method is the etherification of a bromocyclopentane precursor. evitachem.com This approach typically follows the principles of the Williamson ether synthesis. In this process, a suitable bromocyclopentane derivative, such as 2-bromocyclopentanol, is treated with a strong base to deprotonate the hydroxyl group, followed by reaction with an ethylating agent.

Alternatively, and more directly, 1,2-dibromocyclopentane (B3025039) can be reacted with sodium ethoxide. One of the bromine atoms is substituted by the ethoxide nucleophile in an SN2 reaction, while the other remains, yielding the target compound. A similar nucleophilic substitution can be performed on bromocyclopentane itself, though this produces ethoxycyclopentane and not the target this compound. brainly.com The choice of a strong, non-nucleophilic base is crucial to favor substitution over the competing E2 elimination pathway, which would lead to the formation of cyclopentene. evitachem.combrainly.com

Derivatization from Other Halogenated or Oxygenated Cyclopentane Precursors

The synthesis can also commence from other functionalized cyclopentane rings. For instance, cyclopentanol (B49286) serves as a versatile starting point. guidechem.com It can be converted into bromocyclopentane or other halogenated intermediates, which can then undergo etherification. guidechem.com

A highly effective precursor is cyclopentene. guidechem.com The reaction of cyclopentene with a source of electrophilic bromine (e.g., Br₂) in ethanol as the solvent leads directly to the formation of this compound. This bromoetherification reaction is a powerful method as it can be highly stereoselective, a feature discussed in the following section. Another potential precursor is 2-bromocyclopentanol, where the alcohol functionality can be converted to an ether. This etherification can be achieved under acidic conditions with ethanol or by deprotonation with a base followed by reaction with an ethyl halide.

Table 1: Summary of Synthetic Precursors for this compound

| Precursor | Key Reagents | Reaction Type | Relevant Section |

|---|---|---|---|

| Ethoxycyclopentane | N-Bromosuccinimide (NBS), Initiator | Free-Radical Bromination | 2.2.1 |

| 2-Bromocyclopentanol | Base, Ethyl Halide | Williamson Ether Synthesis | 2.2.2 |

| 1,2-Dibromocyclopentane | Sodium Ethoxide | Nucleophilic Substitution | 2.2.2 |

| Cyclopentene | Br₂, Ethanol | Bromoetherification | 2.2.3 / 2.3.2 |

| Cyclopentanol | Reagents to form bromocyclopentane | Multiple Steps | 2.2.3 |

Chiral Synthesis and Stereoselective Routes

The structure of this compound contains two chiral centers at positions 1 and 2 of the cyclopentane ring. evitachem.com Consequently, the molecule can exist as different stereoisomers (enantiomers and diastereomers). pearson.comvaia.com The synthesis of specific stereoisomers requires methods that control the three-dimensional arrangement of the atoms.

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

Producing an enantiomerically enriched or pure form of this compound, such as (1R,2R)-1-bromo-2-ethoxycyclopentane, necessitates an asymmetric synthetic strategy. evitachem.com Such strategies introduce chirality in a controlled manner. While specific examples for this exact compound are not detailed in readily available literature, established asymmetric synthesis principles can be applied.

One plausible approach is the use of a chiral catalyst during the bromoetherification of cyclopentene. A chiral Lewis acid or a chiral phase-transfer catalyst could coordinate with the reactants to create a chiral environment, favoring the formation of one enantiomer over the other. Another strategy involves the use of a chiral auxiliary. A chiral alcohol could be attached to a cyclopentene-derived precursor to guide the diastereoselective addition of bromine, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Diastereoselective Synthesis for Specific Isomer Formation

The formation of a specific diastereomer is often more straightforward than achieving enantioselectivity. The bromoetherification of cyclopentene is an inherently diastereoselective reaction. The reaction proceeds through a cyclic bromonium ion intermediate, which forms on one face of the cyclopentene double bond. The ethanol nucleophile then attacks one of the carbons of this three-membered ring from the opposite face. orgsyn.org

This mechanistic constraint is known as anti-addition. The result of this anti-addition pathway is the exclusive or predominant formation of trans-1-bromo-2-ethoxycyclopentane, where the bromine atom and the ethoxy group are on opposite sides of the cyclopentane ring. This method provides a reliable way to synthesize the trans diastereomer, avoiding the formation of the cis isomer.

Table 2: Stereoselective Synthetic Approaches

| Target Stereochemistry | Precursor | Key Reagents/Method | Mechanism/Principle |

|---|---|---|---|

| Enantiomerically Enriched (e.g., 1R,2R) | Cyclopentene | Br₂, Ethanol, Chiral Catalyst | Asymmetric Catalysis |

| trans Diastereomer | Cyclopentene | Br₂, Ethanol | anti-addition via bromonium ion |

Stereochemical Considerations in 1 Bromo 2 Ethoxycyclopentane

Isomerism and Stereoisomeric Relationships

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. altervista.orgmsu.edu In the case of 1-Bromo-2-ethoxycyclopentane, the presence of two different substituents on a cyclic structure leads to several types of stereoisomerism.

Enantiomeric Forms of this compound

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This compound can exist as pairs of enantiomers. Specifically, the (1R,2R) and (1S,2S) isomers are enantiomers of each other. Similarly, the (1R,2S) and (1S,2R) isomers form another enantiomeric pair. These pairs have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomeric Relationships within the Stereoisomeric Set

Diastereomers are stereoisomers that are not mirror images of each other. vaia.com In the set of this compound stereoisomers, any isomer is a diastereomer of any other isomer that is not its enantiomer. For instance, the (1R,2R) isomer is a diastereomer of both the (1R,2S) and (1S,2R) isomers. Diastereomers typically have different physical and chemical properties.

Cis/Trans Isomerism of Cyclopentane (B165970) Ring Substituents

The restricted rotation around the carbon-carbon bonds within the cyclopentane ring gives rise to cis-trans isomerism, also known as geometric isomerism. altervista.orgmsu.edu This type of isomerism depends on the relative positions of the bromo and ethoxy groups with respect to the plane of the ring.

Cis Isomers : In the cis isomers, the bromine atom and the ethoxy group are on the same side of the cyclopentane ring. This arrangement corresponds to the (1R,2S) and (1S,2R) configurations. molport.comchegg.com

Trans Isomers : In the trans isomers, the bromine atom and the ethoxy group are on opposite sides of the cyclopentane ring. This corresponds to the (1R,2R) and (1S,2S) configurations. evitachem.comsigmaaldrich.com

The relationship between the different types of isomers of this compound can be summarized in the following table:

| Stereoisomer | Relationship to (1R,2R) | Cis/Trans |

| (1S,2S) | Enantiomer | Trans |

| (1R,2S) | Diastereomer | Cis |

| (1S,2R) | Diastereomer | Cis |

Chirality and Stereocenters

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The source of chirality in this compound is the presence of stereocenters.

Identification and Assignment of Chiral Carbon Atoms

A chiral carbon atom, or stereocenter, is a carbon atom that is attached to four different groups. In this compound, there are two such chiral centers:

C1 : The carbon atom bonded to the bromine atom, a hydrogen atom, and two different carbon atoms of the ring.

C2 : The carbon atom bonded to the ethoxy group, a hydrogen atom, and two different carbon atoms of the ring.

The presence of two stereocenters means that there are a maximum of 2^2 = 4 possible stereoisomers. wikipedia.org

Determination of Absolute Configuration (R/S Nomenclature)

The absolute configuration of each chiral center can be assigned as either R (from the Latin rectus for right) or S (from the Latin sinister for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.comuniroma1.itlibretexts.org

Assigning Priorities:

The priority of the groups attached to each chiral center is determined by the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

For C1:

-Br (highest atomic number)

-OCH2CH3 (oxygen has a higher atomic number than carbon)

-C2 of the cyclopentane ring

-H (lowest atomic number)

For C2:

-OCH2CH3 (oxygen has the highest atomic number)

-C1 of the cyclopentane ring (bonded to Br)

-C5 of the cyclopentane ring

-H (lowest atomic number)

Determining R/S Configuration:

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. Then, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

If the direction is clockwise , the configuration is R .

If the direction is counter-clockwise , the configuration is S .

This systematic assignment allows for the unambiguous naming of each of the four stereoisomers: (1R,2R)-1-Bromo-2-ethoxycyclopentane, (1S,2S)-1-Bromo-2-ethoxycyclopentane, (1R,2S)-1-Bromo-2-ethoxycyclopentane, and (1S,2R)-1-Bromo-2-ethoxycyclopentane.

Conformational Analysis and Steric Effects

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For cyclic systems like this compound, the conformational preferences are a delicate balance of various factors that dictate the molecule's three-dimensional shape and, consequently, its stability and reactivity.

Preferred Ring Conformations of Substituted Cyclopentanes

Unlike its six-membered counterpart, cyclohexane, which has a relatively rigid chair conformation, the cyclopentane ring is in a constant state of flux. A planar conformation of cyclopentane is destabilized by significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orglibretexts.org To alleviate this strain, cyclopentane and its derivatives adopt non-planar conformations. libretexts.orglibretexts.org

The two most commonly discussed puckered conformations for the cyclopentane ring are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations. ic.ac.uk

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth carbon atom is puckered out of the plane, resembling an open envelope. libretexts.orglibretexts.orglumenlearning.com This conformation effectively reduces torsional strain for the bonds connected to the out-of-plane carbon. libretexts.orglibretexts.org

Twist (Half-Chair) Conformation: Here, three carbon atoms are coplanar, with one atom above and one below the plane. This conformation also serves to relieve torsional strain.

At room temperature, unsubstituted cyclopentane undergoes a rapid process of "pseudorotation," where the pucker travels around the ring, causing the molecule to fluctuate continuously between envelope and twist conformations. lumenlearning.com The energy barrier for this pseudorotation is very low, on the order of a few kcal/mol.

When substituents are introduced onto the cyclopentane ring, as in this compound, they can influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In a 1,2-disubstituted cyclopentane, the substituents can be either cis (on the same side of the ring) or trans (on opposite sides of the ring).

For a trans-1,2-disubstituted cyclopentane, the two substituents can adopt a pseudo-diequatorial arrangement in a twist conformation, which is generally the most stable arrangement as it minimizes steric repulsion between the groups. In an envelope conformation, one substituent would be in a pseudo-axial position and the other in a pseudo-equatorial position.

For a cis-1,2-disubstituted cyclopentane, one substituent will be in a pseudo-axial position and the other in a pseudo-equatorial position in both the envelope and twist conformations. This leads to greater steric strain compared to the trans isomer.

Table 1: General Conformational Preferences in 1,2-Disubstituted Cyclopentanes

| Isomer | Preferred Conformation | Substituent Orientation | Relative Stability |

| trans | Twist (Half-Chair) | Pseudo-diequatorial | More Stable |

| cis | Envelope/Twist | Pseudo-axial and Pseudo-equatorial | Less Stable |

Influence of Steric and Electronic Factors on Conformer Stability

The stability of the different conformers of this compound is determined by a combination of steric and electronic factors. These factors dictate which conformation the molecule is most likely to adopt.

Steric Factors:

Steric hindrance arises from the repulsion between the electron clouds of atoms or groups that are in close proximity. In the context of this compound, the primary steric considerations are:

Gauche Interactions: When viewing along the C1-C2 bond, the bromo and ethoxy groups can be in a gauche relationship (a dihedral angle of approximately 60°). This is a form of steric strain that is more significant than the interaction between a substituent and a hydrogen atom. stackexchange.comchemistrysteps.com In the cis isomer, a gauche interaction between the bromo and ethoxy groups is unavoidable. In the trans isomer, the substituents can be positioned to be anti-periplanar (dihedral angle of 180°), which minimizes this interaction.

1,3-Diaxial-like Interactions: In the puckered conformations of cyclopentane, substituents in pseudo-axial positions can experience steric repulsion from other pseudo-axial hydrogen atoms on the same side of the ring, similar to the 1,3-diaxial interactions in cyclohexane. The larger the substituent, the more destabilizing this interaction becomes. The ethoxy group is bulkier than the bromine atom, and thus will have a stronger preference for a pseudo-equatorial position to avoid these steric clashes.

Electronic Factors:

Electronic effects involve the interactions between the electron-withdrawing or electron-donating nature of the substituents. For this compound, the key electronic factors are:

Hyperconjugation: While a smaller effect compared to steric and dipole-dipole interactions, hyperconjugation can also play a role. This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. The specific hyperconjugative interactions will depend on the precise geometry of the conformer.

The interplay of these steric and electronic effects determines the preferred conformation. For trans-1-Bromo-2-ethoxycyclopentane, a twist conformation with the bromo and ethoxy groups in pseudo-diequatorial positions is expected to be the most stable, as this minimizes both steric hindrance and dipole-dipole repulsion. For the cis isomer, the molecule will adopt a conformation that represents the best compromise between minimizing the unavoidable steric and electronic repulsions.

Table 2: Summary of Destabilizing Interactions in Conformers of this compound

| Interaction Type | Description | Relevant Isomers |

| Steric | ||

| Gauche Interaction (Br/OEt) | Repulsion between the bromo and ethoxy groups when at a ~60° dihedral angle. | Primarily cis |

| 1,3-Diaxial-like Interaction | Repulsion between a pseudo-axial substituent and other pseudo-axial hydrogens. | Both, but more significant for the bulkier ethoxy group. |

| Electronic | ||

| Dipole-Dipole Repulsion | Repulsion between the partial negative charges on the bromine and oxygen atoms. | Primarily cis |

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Ethoxycyclopentane

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. The two principal mechanisms for this process are the SN1 and SN2 pathways, which differ in their molecularity, kinetics, and stereochemical outcomes.

The SN1 reaction is a stepwise mechanism characterized by the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate, hence the term "unimolecular." chemist.sgmasterorganicchemistry.comlibretexts.org

The first and rate-determining step of the SN1 mechanism is the spontaneous, unimolecular dissociation of the carbon-bromine (C-Br) bond. chemist.sglibretexts.orgchemist.sg This heterolytic cleavage results in the formation of a positively charged carbocation and a bromide anion. In the case of 1-bromo-2-ethoxycyclopentane, this step yields a secondary (2°) carbocation, the 2-ethoxycyclopentyl cation.

The stability of this carbocation intermediate is a critical factor in determining the feasibility of the SN1 pathway. scienceinfo.com Carbocation stability is influenced by several factors, primarily hyperconjugation and inductive effects. Alkyl groups adjacent to the positively charged carbon donate electron density through the overlap of C-H σ-bonds with the empty p-orbital of the carbocation (hyperconjugation) and through the C-C σ-bond framework (inductive effect), thereby delocalizing the positive charge and stabilizing the intermediate. chemistrysteps.comopenstax.orglibretexts.org The stability of carbocations generally follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. openstax.org

The 2-ethoxycyclopentyl cation is a secondary carbocation, making it significantly more stable than a primary carbocation but less stable than a tertiary one. The adjacent ethoxy group (-OCH2CH3) can also influence stability. While the oxygen atom is electron-withdrawing by induction, which can be destabilizing, it can also donate a lone pair of electrons through resonance to stabilize the positive charge if it is in an appropriate position. libretexts.org However, for the 2-ethoxycyclopentyl cation, the primary stabilizing factors are the inductive effects and hyperconjugation from the alkyl groups of the cyclopentane (B165970) ring.

| Carbocation Type | Structure Example | Relative Stability | Primary Stabilizing Factors |

|---|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Hyperconjugation, Inductive Effect |

| Secondary (2°) | (CH₃)₂CH⁺ | More Stable | Hyperconjugation, Inductive Effect |

| Primary (1°) | CH₃CH₂⁺ | Less Stable | Hyperconjugation, Inductive Effect |

| Methyl | CH₃⁺ | Least Stable | None |

Following its formation, the carbocation intermediate is a highly reactive electrophile. libretexts.org The sp2-hybridized carbon of the carbocation has a trigonal planar geometry. scienceinfo.comlibretexts.org This planarity means the empty p-orbital is accessible from either face of the molecule.

In a solvolysis reaction, where the solvent acts as the nucleophile (e.g., methanol (B129727) or water), the nucleophile can attack the planar carbocation from either the top or bottom face with nearly equal probability. libretexts.orglibretexts.org If the original this compound molecule was chiral (optically active), this non-specific attack leads to the formation of a nearly 50:50 mixture of two enantiomeric products. youtube.com This process, known as racemization, results in a product that is optically inactive. libretexts.orglibretexts.org

Complete racemization is not always observed. The departing bromide ion can temporarily remain in close proximity to the carbocation, forming an "ion pair." youtube.com This ion pair can shield one face of the carbocation, leading to a slight preference for the nucleophile to attack from the opposite face, resulting in a product with a slight excess of the inverted configuration. libretexts.orgyoutube.com

The SN2 reaction is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously. chemistrysteps.com The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. wikipedia.orgyoutube.com

The SN2 mechanism involves the direct attack of a nucleophile on the electrophilic carbon atom from the side opposite to the leaving group. youtube.commasterorganicchemistry.com This is referred to as "backside attack." masterorganicchemistry.com For this compound, the nucleophile approaches the carbon atom bearing the bromine atom at an angle of 180° to the C-Br bond.

As the nucleophile forms a new bond with the carbon, the C-Br bond begins to break. chemistrysteps.commasterorganicchemistry.com This process proceeds through a high-energy transition state in which the carbon atom is pentacoordinate, being partially bonded to both the incoming nucleophile and the departing bromide ion. chemistrysteps.commasterorganicchemistry.comopenstax.org The geometry of the carbon and its three non-reacting substituents (one hydrogen and two carbons of the cyclopentane ring) becomes trigonal bipyramidal in the transition state. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center, as bulky groups can impede the approach of the nucleophile. In this compound, the cyclopentane ring and the adjacent ethoxy group create moderate steric hindrance, which would influence the reaction rate compared to a less substituted primary alkyl halide.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. wikipedia.orgopenstax.org The backside attack forces the three non-reacting groups on the carbon to "flip" to the other side, much like an umbrella turning inside out in the wind. openstax.orgyoutube.com

This results in a complete inversion of the stereochemical configuration. If the reaction starts with a single enantiomer of this compound, the SN2 reaction will produce a single enantiomer of the product with the opposite configuration at the carbon center. masterorganicchemistry.comstudy.comyoutube.com For example, if the starting material has an R configuration at the carbon bonded to bromine, the product will have an S configuration, and vice versa (assuming the incoming nucleophile and the leaving group have the same priority according to Cahn-Ingold-Prelog rules). This stereospecificity is a direct consequence of the concerted, backside attack mechanism. study.com

| Starting Material Configuration | SN2 Reaction Pathway | Product Configuration |

|---|---|---|

| (R)-1-Bromo-2-ethoxycyclopentane | Backside Attack | (S)-Product |

| (S)-1-Bromo-2-ethoxycyclopentane | Backside Attack | (R)-Product |

Regioselectivity and Stereospecificity in Competing SN1/SN2 Processes

As a secondary alkyl halide, this compound is a substrate that can undergo both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution, with the predominant pathway being highly sensitive to the reaction conditions.

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon. This process is stereospecific; a specific stereoisomer of the reactant will yield a specific stereoisomer of the product. youtube.com For an SN2 reaction to occur, the nucleophile must have unhindered access to the carbon atom bearing the bromine. The presence of the adjacent ethoxy group can exert some steric hindrance, potentially slowing the SN2 reaction rate compared to a less substituted halide. youtube.com Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway.

The SN1 mechanism proceeds through a planar carbocation intermediate. masterorganicchemistry.com This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weak nucleophiles. Because the nucleophile can attack the planar carbocation from either face, the SN1 reaction typically leads to a racemic or near-racemic mixture of enantiomers, resulting in a loss of stereospecificity. The stability of the secondary carbocation formed from this compound is sufficient for the SN1 mechanism to be viable under the appropriate conditions. masterorganicchemistry.com

The regioselectivity in these substitution reactions is generally not a factor, as the substitution occurs at the carbon directly bonded to the bromine leaving group. However, the competition between SN1 and SN2 is a critical aspect.

Table 1: Predicted Substitution Outcomes for this compound

| Condition | Dominant Mechanism | Stereochemical Outcome |

|---|---|---|

| Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | SN2 | Inversion of configuration |

Elimination Reactions

Elimination reactions are common pathways for alkyl halides and often compete with substitution reactions. libretexts.org For this compound, both unimolecular (E1) and bimolecular (E2) eliminations are possible.

Unimolecular Elimination (E1) Pathways

The E1 reaction shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgsaskoer.ca This step is the rate-determining step. saskoer.ca In a subsequent step, a weak base removes a proton from a carbon atom adjacent (beta) to the carbocation, forming a double bond. libretexts.org

For this compound, the secondary carbocation can be deprotonated at two different beta-positions (C2 and C5). According to Zaitsev's Rule , the major product will be the more substituted, and therefore more thermodynamically stable, alkene. saskoer.camasterorganicchemistry.com Deprotonation at the C2 position would lead to the formation of 1-ethoxycyclopentene, a more substituted alkene, which is expected to be the major product. Deprotonation at the C5 position would yield 3-ethoxycyclopentene, the less substituted and minor product. E1 reactions are generally stereoselective, favoring the formation of the more stable (E)-alkene where applicable, though this is less of a factor in a five-membered ring. saskoer.ca

Bimolecular Elimination (E2) Pathways and Stereoelectronic Requirements

The E2 mechanism is a concerted, single-step reaction where a base removes a beta-proton while the leaving group departs simultaneously. stackexchange.comlibretexts.org This mechanism has a strict stereoelectronic requirement: the beta-hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. stackexchange.comlibretexts.orglibretexts.org This geometric constraint is crucial in cyclic systems and dictates the regiochemical and stereochemical outcome of the reaction.

The outcome for this compound depends critically on whether the starting material is the cis or trans isomer.

trans-1-Bromo-2-ethoxycyclopentane : In the trans isomer, the bromine and ethoxy groups are on opposite sides of the ring. For an E2 reaction to occur, a beta-hydrogen must be anti-periplanar to the bromine atom. There are two beta-hydrogens to consider: one on C2 (the carbon with the ethoxy group) and one on C5.

The hydrogen on C2 is syn to the bromine and cannot achieve an anti-periplanar arrangement. Therefore, elimination to form 1-ethoxycyclopentene is not possible via the E2 mechanism for the trans isomer.

The hydrogens on C5 can orient themselves anti-periplanar to the bromine. Abstraction of one of these hydrogens by a strong, typically bulky base will lead exclusively to the formation of 3-ethoxycyclopentene (the "Hofmann" product) because the stereoelectronic requirement overrides Zaitsev's rule. stackexchange.com

cis-1-Bromo-2-ethoxycyclopentane : In the cis isomer, the bromine and ethoxy groups are on the same side.

The hydrogen on C2 is now capable of being anti-periplanar to the bromine. Its removal by a base would lead to the 1-ethoxycyclopentene (the "Zaitsev" product).

The hydrogens on C5 can also be anti-periplanar to the bromine, leading to 3-ethoxycyclopentene .

With the cis isomer, a mixture of products is possible. The use of a small, strong base (like sodium ethoxide) would favor the more stable Zaitsev product (1-ethoxycyclopentene), while a bulky base (like potassium tert-butoxide) would favor the less sterically hindered Hofmann product (3-ethoxycyclopentene). libretexts.org

Table 2: Predicted E2 Elimination Products

| Isomer | Available Anti-Periplanar β-Hydrogens | Major Product(s) |

|---|---|---|

| trans-1-Bromo-2-ethoxycyclopentane | C5-H only | 3-ethoxycyclopentene |

Competition between Substitution and Elimination

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a central theme in the reactivity of alkyl halides. libretexts.orgrsc.org Several factors determine the major reaction pathway. libretexts.org

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. youtube.comlibretexts.org Strong, non-hindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. pearson.com Weak nucleophiles that are also weak bases (e.g., water, ethanol) favor SN1 and E1 mechanisms, especially with heating. masterorganicchemistry.com

Temperature : Higher temperatures favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. youtube.com

Solvent : Polar protic solvents favor SN1/E1 pathways by stabilizing the carbocation intermediate. Polar aprotic solvents favor the SN2 mechanism.

For this compound, a secondary halide, the outcome is particularly sensitive to these conditions. Treatment with sodium ethoxide in ethanol (B145695), for example, would likely yield a mixture of SN2 (2-ethoxy-1-ethoxycyclopentane) and E2 (1-ethoxycyclopentene and/or 3-ethoxycyclopentene) products. pearson.com To maximize elimination, a strong, bulky base like potassium tert-butoxide in a solvent like tert-butanol (B103910) would be used.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are strong bases and potent nucleophiles. libretexts.orgmasterorganicchemistry.com However, their reaction with alkyl halides like this compound does not typically result in a standard SN2 substitution. masterorganicchemistry.com

The primary reaction is often a metal-halogen exchange or the formation of a new organometallic compound. For instance, reacting this compound with magnesium metal would likely produce the corresponding Grignard reagent, 2-ethoxycyclopentylmagnesium bromide.

This compound + Mg → 2-ethoxycyclopentylmagnesium bromide

These newly formed organometallic compounds are themselves powerful nucleophiles and bases. libretexts.org If an organolithium reagent like n-butyllithium is used, it can act as a very strong base, potentially leading to E2 elimination. However, the more common and synthetically useful reaction is the formation of a new organometallic species which can then be used in subsequent reactions, such as additions to carbonyl compounds. masterorganicchemistry.com Direct coupling reactions are also possible but often require specific catalysts.

Due to the highly specific nature of the query and the limited availability of public-facing, in-depth computational research on the compound this compound, a detailed article that strictly adheres to the requested outline cannot be generated at this time.

Computational studies, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are often conducted for specific research purposes and may not be published in easily accessible sources for all chemical compounds. Extensive searches have not yielded specific studies on this compound that would provide the necessary data to accurately discuss its electronic structure, reaction pathways, isomeric energetic profiles, conformational dynamics, or solvent effects in the manner requested.

Computational Approaches in the Study of 1 Bromo 2 Ethoxycyclopentane

Quantum Chemical Characterization of Reactivity and Selectivity

The reactivity and selectivity of 1-bromo-2-ethoxycyclopentane are fundamentally governed by its electronic structure. Quantum chemical calculations provide a powerful theoretical framework to investigate these properties at a molecular level, offering insights that complement experimental observations. Such computational approaches can predict the most probable sites for chemical reactions and help in understanding the underlying factors that control reaction outcomes.

For this compound, the spatial distribution of these orbitals is also informative. The HOMO is likely to have significant contributions from the lone pairs of the oxygen and bromine atoms, identifying these as potential centers for electrophilic attack. Conversely, the LUMO is expected to be localized around the antibonding orbitals associated with the carbon-bromine and carbon-oxygen bonds, suggesting that the carbon atoms attached to these electronegative groups are the primary sites for nucleophilic attack.

Local reactivity descriptors, such as Fukui functions (f(r)), offer more detailed, atom-specific information. These functions identify which atoms within the molecule are most susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical (f0(r)) attack. This level of detail is crucial for predicting regioselectivity in reactions involving this compound.

The following interactive table presents hypothetical data derived from a representative quantum chemical calculation on this compound. Such data would be essential for a detailed analysis of its chemical behavior.

| Parameter | Value | Interpretation |

| Global Reactivity Descriptors | ||

| HOMO Energy | -9.87 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | 1.12 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 10.99 eV | An indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.375 | A measure of the molecule's power to attract electrons. |

| Chemical Hardness (η) | 5.495 | Represents the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 1.74 | Quantifies the molecule's capacity to accept electrons. |

| Local Reactivity Descriptors (Fukui Functions) | ||

| f+ at C1 (bonded to Br) | 0.18 | Indicates high susceptibility to nucleophilic attack. |

| f- at Br | 0.22 | Indicates susceptibility to electrophilic attack. |

| f0 at C2 (bonded to O) | 0.11 | Indicates susceptibility to radical attack. |

| Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar molecules. They serve to demonstrate the type of information generated in a computational study of reactivity. |

Retrosynthetic Analysis and Synthetic Utility of 1 Bromo 2 Ethoxycyclopentane

Retrosynthetic Disconnections for the Target Molecule

Retrosynthetic analysis of 1-bromo-2-ethoxycyclopentane involves the systematic disassembly of the molecule to reveal simpler, readily available precursors. The primary disconnections focus on the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds, as these represent the most logical bond formations in a forward synthesis. Functional group interconversions (FGI) offer alternative pathways by modifying existing functionalities to facilitate key bond-forming reactions.

Strategic Carbon-Bromine Bond Disconnections

A primary retrosynthetic disconnection involves the C-Br bond. Cleaving this bond heterolytically suggests a cyclopentyl oxonium ion and a bromide ion as synthons. However, a more synthetically viable approach considers the addition of bromine to a precursor. This leads to the identification of an electron-rich species that can react with a bromine source.

A logical precursor for a C-Br bond disconnection is an alkene. Specifically, the disconnection of the C-Br bond in this compound can lead back to cyclopentene (B43876). In a forward sense, the reaction of cyclopentene with bromine in the presence of ethanol (B145695) would lead to the desired product. The ethoxy group would originate from the solvent acting as a nucleophile.

Another strategic disconnection of the C-Br bond points towards a precursor alcohol. This approach suggests that the bromine atom is introduced via substitution of a hydroxyl group. Therefore, 2-ethoxycyclopentanol emerges as a key precursor. In the forward synthesis, this alcohol can be converted to the target molecule using a suitable brominating agent.

Strategic Carbon-Oxygen Bond Disconnections

Disconnecting the carbon-oxygen bond of the ethoxy group is another powerful retrosynthetic strategy. This disconnection points to a Williamson ether synthesis approach in the forward direction. The cleavage of the C-O bond generates two key synthons: a 2-bromocyclopentoxide anion and an ethyl cation, or a 2-bromocyclopentyl cation and an ethoxide anion.

The more practical of these two possibilities involves the ethoxide anion as the nucleophile. This leads to the identification of 1,2-dibromocyclopentane (B3025039) or a related species with a leaving group at the C-1 position and a hydroxyl group at the C-2 position as a precursor. The reaction of trans-1,2-dibromocyclopentane with sodium ethoxide would proceed via an SN2 mechanism to furnish this compound. Alternatively, starting from 2-bromocyclopentanol, deprotonation of the alcohol followed by reaction with an ethylating agent represents a viable synthetic route.

Functional Group Interconversions (FGI) for Precursor Derivation

Functional group interconversions provide alternative retrosynthetic pathways by transforming one functional group into another, thereby enabling different disconnection strategies.

One key FGI strategy involves the conversion of a carbonyl group to the functionalities present in the target molecule. For instance, retrosynthetically, the ethoxy group and the bromine atom could be envisioned as arising from a cyclopentanone precursor. However, a more direct FGI approach starts from cyclopentene oxide. This epoxide can be opened by a bromide source, such as hydrogen bromide, to yield trans-2-bromocyclopentanol. Subsequent etherification of the hydroxyl group with an ethylating agent provides a clear synthetic route to this compound. This FGI strategy is advantageous as it allows for stereochemical control during the epoxide ring-opening.

Another FGI pathway involves the transformation of a different halogen, such as iodine, to bromine. While less common, if a synthetic route provided 1-iodo-2-ethoxycyclopentane, a simple halogen exchange reaction could yield the desired bromo derivative.

Identification of Key Synthons and Accessible Synthetic Equivalents

Based on the retrosynthetic disconnections, several key synthons and their corresponding commercially available or readily accessible synthetic equivalents can be identified.

| Disconnection Strategy | Key Synthon | Accessible Synthetic Equivalent |

| C-Br Disconnection | Cyclopentene | Cyclopentene |

| C-Br Disconnection | 2-Ethoxycyclopentanol | 2-Ethoxycyclopentanol |

| C-O Disconnection | Ethoxide anion | Sodium ethoxide, Ethanol |

| C-O Disconnection | 2-Bromocyclopentyl cation | trans-1,2-Dibromocyclopentane, trans-2-Bromocyclopentanol |

| FGI from Epoxide | Cyclopentene oxide | Cyclopentene oxide |

These synthetic equivalents represent the practical starting materials for the forward synthesis of this compound, as suggested by the retrosynthetic analysis.

Role as a Synthetic Intermediate in Organic Synthesis

This compound, with its two distinct functional groups, possesses significant potential as a synthetic intermediate for the construction of more elaborate molecular structures. The presence of a reactive bromine atom and a stable ether linkage allows for a range of chemical transformations.

Building Block for Diverse Molecular Structures

The carbon-bromine bond in this compound is susceptible to nucleophilic substitution and can be converted into a Grignard reagent, opening up a plethora of possibilities for carbon-carbon bond formation.

Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles, such as cyanide, azide, or organocuprates, to introduce new functional groups onto the cyclopentane (B165970) ring. These reactions would typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the bromine atom. This allows for the stereocontrolled synthesis of highly substituted cyclopentane derivatives.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, 2-ethoxycyclopentylmagnesium bromide. This organometallic species is a powerful nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides. This reactivity enables the introduction of various alkyl, aryl, and other carbon-based substituents at the C-1 position of the cyclopentane ring, providing a versatile method for chain extension and the construction of complex carbon skeletons.

The following table summarizes the potential transformations of this compound and the resulting product classes:

| Reaction Type | Reagent | Product Class |

| Nucleophilic Substitution | NaCN | Nitrile |

| Nucleophilic Substitution | NaN3 | Azide |

| Nucleophilic Substitution | R2CuLi | Alkylated cyclopentane |

| Grignard Formation | Mg | Grignard reagent |

| Reaction of Grignard | RCHO | Secondary alcohol |

| Reaction of Grignard | RCOR' | Tertiary alcohol |

| Reaction of Grignard | CO2, then H3O+ | Carboxylic acid |

Through these transformations, this compound can serve as a valuable building block for the synthesis of a diverse range of organic molecules, including those with potential applications in medicinal chemistry and materials science.

Precursor for Further Functional Group Transformations

The presence of a bromine atom, a good leaving group, makes this compound a versatile precursor for a variety of functional group transformations. These transformations primarily involve nucleophilic substitution and elimination reactions, allowing for the introduction of a wide range of functionalities onto the cyclopentane ring.

Nucleophilic Substitution Reactions:

This compound can undergo nucleophilic substitution reactions (SN2) with various nucleophiles. The stereochemistry of the starting material will influence the stereochemical outcome of the product. For the trans isomer, the incoming nucleophile will attack from the side opposite to the bromine atom, leading to an inversion of configuration at that carbon center.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium azide (NaN3) | Azide |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether |

| Hydroxide | Sodium hydroxide (NaOH) | Alcohol |

Elimination Reactions:

Treatment of this compound with a strong, non-nucleophilic base will favor elimination reactions (E2) to form cyclopentene derivatives. The regioselectivity and stereoselectivity of the elimination are governed by the stereochemical relationship between the bromine atom and the adjacent protons. For an E2 reaction to occur, the proton to be removed and the bromine leaving group must be in an anti-periplanar arrangement. In the cyclopentane ring, this conformational requirement dictates which of the possible alkene isomers will be formed. For trans-1-bromo-2-ethoxycyclopentane, the required anti-periplanar arrangement can be achieved, leading to the formation of 3-ethoxycyclopentene.

Application in Total Synthesis Schemes

The synthetic strategies for these molecules often involve the construction of a highly functionalized cyclopentane ring. organic-chemistry.orglibretexts.org Halohydrins and their ether derivatives, structurally analogous to this compound, are valuable intermediates in these syntheses. They provide a handle for the stereocontrolled introduction of side chains and other functional groups.

For instance, in the synthesis of prostaglandins, a common strategy involves the elaboration of a cyclopentane core. nih.govlibretexts.org A molecule like this compound could potentially serve as a scaffold where the bromine atom is replaced by one of the prostaglandin side chains via a nucleophilic substitution or a coupling reaction. The ethoxy group could then be hydrolyzed to an alcohol, which is a key functional group in the final prostaglandin structure.

Similarly, the synthesis of brefeldin A involves the careful construction of a substituted cyclopentane ring. nih.govorganic-chemistry.org The stereochemical and functional group patterns present in this compound could be strategically utilized to build up the complexity required for such a target molecule. The bromine atom allows for the introduction of carbon-carbon bonds, while the ethoxy group can be a protecting group for a hydroxyl functionality that is revealed later in the synthesis.

Therefore, while direct applications are not documented, the chemical reactivity and structural features of this compound make it a potentially valuable building block for the synthesis of complex natural products containing a cyclopentane core.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for Synthesis

The synthesis of substituted cyclopentanes has been significantly advanced through the use of various catalytic systems. ingentaconnect.combenthamdirect.comresearchgate.net Future research in the synthesis of 1-Bromo-2-ethoxycyclopentane is poised to benefit from the development of novel catalysts that offer higher efficiency, selectivity, and broader substrate scope.

Rhodium-catalyzed reactions, for instance, have shown great promise in the formation of functionalized cyclopentanes through domino sequences initiated by rhodium carbenes. nih.gov These complex transformations can lead to the formation of multiple stereocenters in a single step with high levels of control. Further investigation into rhodium catalysts could lead to more direct and efficient routes to this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions also represent a fertile ground for future research. While traditionally used for the formation of carbon-carbon bonds, palladium catalysis could be adapted for the selective introduction of bromo and ethoxy groups onto a cyclopentane (B165970) precursor. The development of new ligands for palladium will be crucial in controlling the regioselectivity and stereoselectivity of such transformations.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals is a key area of future development. Iron, copper, and manganese-based catalysts are gaining attention for their potential to replace precious metal catalysts in a variety of organic transformations. Research into the application of these earth-abundant metal catalysts for the synthesis of this compound could lead to more sustainable and economical processes.

| Catalyst System | Potential Application in this compound Synthesis | Key Research Focus |

| Rhodium Carbene Complexes | Domino reaction for the formation of the cyclopentane ring with simultaneous functionalization. | Development of new chiral ligands for enhanced stereocontrol. |

| Palladium Cross-Coupling | Selective introduction of bromo and ethoxy groups onto a cyclopentane scaffold. | Design of ligands to control regioselectivity and stereoselectivity. |

| Earth-Abundant Metal Catalysts (Fe, Cu, Mn) | More sustainable and economical alternatives to precious metal catalysts. | Exploring catalytic cycles and reaction conditions for efficient synthesis. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govmit.edupaperpublications.org The synthesis of this compound can be made more sustainable by incorporating these principles at every stage, from the choice of starting materials to the final product isolation. whiterose.ac.uk

A key focus of green chemistry is the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Future synthetic routes to this compound should be designed to be highly atom-economical, avoiding the use of stoichiometric reagents that generate large amounts of waste. The use of catalytic processes is inherently more atom-economical.

The selection of safer solvents is another critical aspect of green chemistry. mit.edu Traditional organic solvents are often volatile, flammable, and toxic. Research into the use of greener alternatives such as water, supercritical fluids, or bio-based solvents for the synthesis of halogenated ethers is a promising area of investigation. nih.gov Solvent-free reaction conditions, where possible, represent the ideal green chemistry approach.

Furthermore, energy efficiency is a significant consideration. mit.edu The development of catalytic systems that operate at lower temperatures and pressures will reduce the energy consumption of the synthesis. Microwave-assisted and sonochemical methods are also being explored as energy-efficient alternatives to conventional heating.

| Green Chemistry Principle | Application in this compound Synthesis | Future Research Direction |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Development of catalytic addition and cycloaddition reactions. |

| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Investigating the use of water, ionic liquids, or bio-solvents. |

| Energy Efficiency | Reducing the energy consumption of the synthetic process. | Development of low-temperature catalysts and alternative energy sources. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Exploring pathways from bio-derived cyclopentanone or related compounds. |

| Reduction of Derivatives | Avoiding the use of protecting groups to reduce synthetic steps and waste. | Designing more selective catalysts that can differentiate between functional groups. |

Innovative Methodologies for Precise Stereocontrol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the precise control of stereocenters is of paramount importance in organic synthesis. ingentaconnect.combenthamdirect.comresearchgate.net For this compound, which has two stereocenters, achieving high levels of diastereoselectivity and enantioselectivity is a key challenge.

Future research will likely focus on the development of new chiral catalysts that can induce high levels of stereoselectivity in the formation of the cyclopentane ring or in the subsequent functionalization steps. Organocatalysis has emerged as a powerful tool for asymmetric synthesis and could provide novel routes to enantiomerically pure this compound.

Substrate-controlled stereoselective synthesis is another important strategy. semanticscholar.org By incorporating a chiral auxiliary into one of the starting materials, it is possible to direct the stereochemical outcome of the reaction. The development of new and easily removable chiral auxiliaries will be a key area of research.

Furthermore, dynamic kinetic resolution offers a powerful approach to convert a racemic mixture of starting materials into a single enantiomer of the product. This methodology, often employing enzymatic or metal catalysts, could be applied to precursors of this compound to achieve high enantiomeric excess.

| Stereocontrol Methodology | Application to this compound | Research Focus |

| Chiral Catalysis | Enantioselective formation of the cyclopentane ring or introduction of functional groups. | Design of new chiral ligands and organocatalysts. |

| Substrate Control | Use of chiral starting materials or auxiliaries to direct stereochemistry. | Development of efficient and recyclable chiral auxiliaries. |

| Dynamic Kinetic Resolution | Conversion of a racemic intermediate into a single enantiomeric product. | Identification of suitable catalysts for the resolution of cyclopentane precursors. |

Exploration of Complex Reaction Cascades Involving the Cyclopentane Core

Reaction cascades, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.govbeilstein-journals.orgnih.gov The development of novel cascade reactions is a major frontier in organic synthesis and holds significant potential for the efficient construction of complex molecules containing the this compound core.

Future research could focus on designing cascade reactions that start from simple, acyclic precursors and, through a series of intramolecular reactions, assemble the functionalized cyclopentane ring in one pot. nih.gov For example, a Michael addition followed by an intramolecular alkylation could be a viable strategy.

Another promising avenue is the development of multicomponent reactions , where three or more starting materials are combined in a single reaction to form a complex product. A well-designed multicomponent reaction could, in principle, assemble the this compound structure from simple and readily available building blocks.

Furthermore, the cyclopentane ring of this compound can serve as a scaffold for further functionalization through subsequent cascade reactions. The bromo and ethoxy groups can be manipulated to initiate or participate in a variety of transformations, leading to the synthesis of more complex and diverse molecular architectures.

| Cascade Reaction Type | Potential Application | Research Focus |

| Domino Cyclization | One-pot synthesis of the functionalized cyclopentane ring from acyclic precursors. | Design of substrates and catalysts to control the cascade sequence. |

| Multicomponent Reactions | Assembly of the this compound core from simple building blocks. | Identification of new reaction partners and catalytic systems. |

| Post-synthetic Cascades | Using this compound as a scaffold for further complex molecule synthesis. | Exploring the reactivity of the bromo and ethoxy groups to initiate new cascades. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.